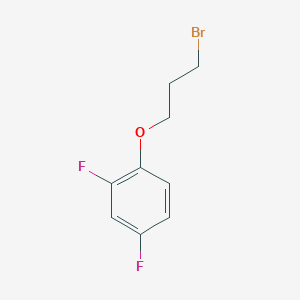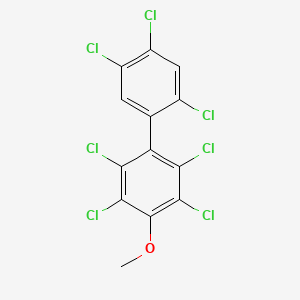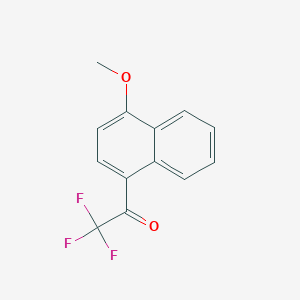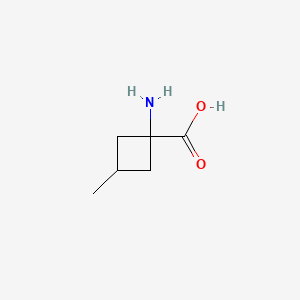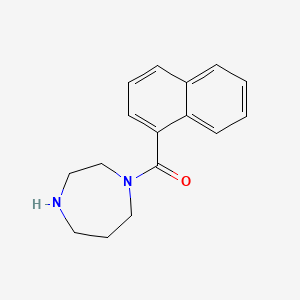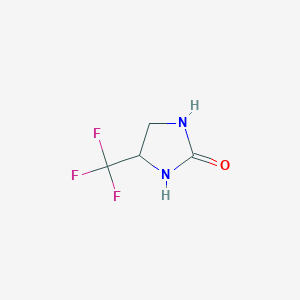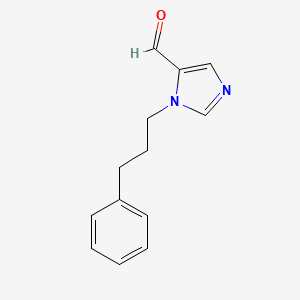
1-(3-Phenylpropyl)-1h-imidazole-5-carbaldehyde
Vue d'ensemble
Description
The compound “1-(3-Phenylpropyl)-1h-imidazole-5-carbaldehyde” is an imidazole derivative. Imidazole is a heterocyclic compound and it’s a core part of many important biological molecules like histidine and histamine. The phenylpropyl group suggests the presence of a benzene ring, which could contribute to the compound’s physical and chemical properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions, starting from simple precursors like imidazole and a suitable phenylpropyl compound .Molecular Structure Analysis
The molecular structure of this compound would include an imidazole ring attached to a phenylpropyl group at one position, and a carbaldehyde group at the fifth position .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the imidazole ring, the phenylpropyl group, and the carbaldehyde group. The imidazole ring is aromatic and relatively stable, but can participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the imidazole ring, phenylpropyl group, and carbaldehyde group would likely make it a polar molecule .Applications De Recherche Scientifique
Synthesis and Characterization
- Imidazole derivatives, including compounds structurally related to "1-(3-Phenylpropyl)-1H-imidazole-5-carbaldehyde," are synthesized and characterized as part of the exploration into biologically active molecules. These compounds serve as precursors or intermediates for the synthesis of a variety of heterocyclic compounds that might display biological activities (Orhan et al., 2019).
- A method has been developed for synthesizing 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes through a copper-catalyzed oxidative coupling reaction, highlighting the compound's role in facilitating aldehyde preservation and utilizing cost-effective catalysts under mild conditions (Li et al., 2015).
Biological Activity Exploration
- New imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde have been synthesized and their structures studied. These compounds, particularly chiral imines and bisimines, were prepared and characterized, with some showing potential for complexation with metal ions, indicating a pathway towards exploring their biological relevance (Pařík & Chlupatý, 2014).
- Novel compounds featuring the 5-imidazopyrazole scaffold have been synthesized and evaluated for their antimicrobial activities. This study emphasizes the versatility of imidazole derivatives in generating compounds with potential therapeutic applications (Kalaria et al., 2014).
Structural and Spectroscopic Analysis
- The structural and molecular characteristics of certain imidazole derivatives have been described, with a focus on crystalline structures and intermolecular interactions, providing a foundation for understanding the physical properties that may influence their biological activities (Banu et al., 2010).
- The use of 13C CPMAS NMR has been explored for the structural description of 2-phenyl substituted imidazoles, overcoming challenges associated with tautomerization. This study contributes to the methodological advancements in the characterization of imidazole derivatives, which is crucial for their application in scientific research (Burdzhiev et al., 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(3-phenylpropyl)imidazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-10-13-9-14-11-15(13)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCPHIFWZLDUSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C=NC=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenylpropyl)-1h-imidazole-5-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Boronic acid, [3-(1,1-dimethylethyl)-4,5-dimethoxyphenyl]-](/img/structure/B3108838.png)
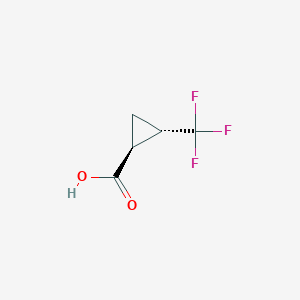
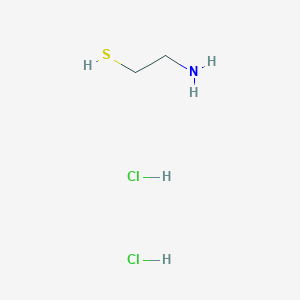
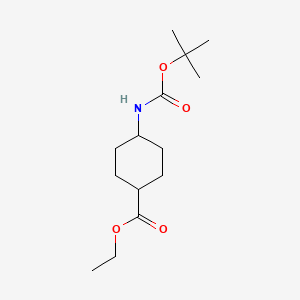
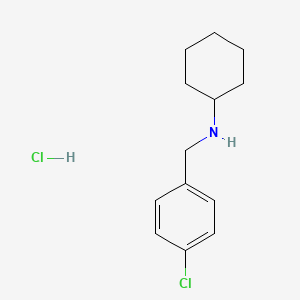
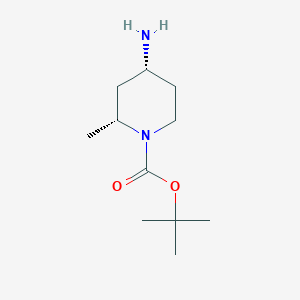
![12-[(Hexa-1,3-dien-1-yl)oxy]dodeca-9,11-dienoic acid](/img/structure/B3108878.png)
